Product packaging for 4-Butyl-2'-fluorobenzophenone(Cat. No.:CAS No. 64357-33-1)

4-Butyl-2'-fluorobenzophenone

Cat. No.: B1219382
CAS No.: 64357-33-1
M. Wt: 256.31 g/mol
InChI Key: HBAUGXMMWXCUJD-UHFFFAOYSA-N
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Description

Overview of Fluorinated Benzophenones in Advanced Organic Synthesis and Materials Science

The incorporation of fluorine into organic molecules, including benzophenones, is a widely used strategy in medicinal chemistry and materials science to enhance desired properties. ukzn.ac.zaresearchgate.net Fluorination can significantly improve photostability, metabolic resistance, and binding affinity to biological targets. researchgate.netnih.govacs.orgku.edu

In advanced organic synthesis, fluorinated benzophenones serve as versatile building blocks. ossila.com They are utilized in the preparation of various complex molecules, including other fluorinated compounds. nih.govacs.orgku.edu For instance, they are precursors in the synthesis of fluorinated analogues of biologically active molecules like fluorescein (B123965) and rhodamine. nih.govacs.orgku.edu The synthesis of these compounds often involves methods like Friedel-Crafts acylation and nucleophilic aromatic substitution. ukzn.ac.zatandfonline.com The reactivity of the benzophenone (B1666685) core can be tuned by the position and number of fluorine substituents. ku.edu

In materials science, fluorinated benzophenones are investigated for their unique photophysical and electronic properties. mdpi.com Their derivatives have been developed as host materials for organic light-emitting diodes (OLEDs). mdpi.com The introduction of fluorine can lead to materials with high thermal stability and specific electronic characteristics suitable for these applications. mdpi.com Furthermore, some fluorinated benzophenones act as photocatalysts. For example, 4-Fluoro-4'-methoxybenzophenone is used as a photocatalyst for photochemical fluorination reactions. ossila.com The study of crystal structures of fluorinated benzophenones reveals the role of fluorine in directing molecular packing through interactions like C–F⋯H and F⋯F, which is crucial for designing new materials. scispace.com

Significance of Butyl Substitution within Aromatic Systems and its Chemical Implications

The presence of an alkyl group, such as a butyl group, on an aromatic ring has well-documented chemical implications, primarily related to its electronic and steric effects in reactions like electrophilic aromatic substitution. wikipedia.org Alkyl groups are generally considered to be activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.com

This activating nature stems from the electron-donating inductive effect of the alkyl group. stackexchange.com The sp3-hybridized carbon of the butyl group donates electron density to the sp2-hybridized carbon of the aromatic ring, thereby stabilizing the carbocation intermediate formed during the substitution reaction. stackexchange.com This electron donation increases the nucleophilicity of the aromatic ring. msu.edu

The butyl group acts as an ortho-para director, meaning it directs incoming electrophiles to the positions ortho and para to itself. stackexchange.com However, the steric bulk of the butyl group (particularly a tert-butyl group) can hinder attack at the ortho positions, often leading to a higher proportion of the para-substituted product. stackexchange.commsu.eduucalgary.ca For instance, the nitration of t-butylbenzene yields a significantly higher percentage of the para isomer compared to the ortho isomer. stackexchange.commsu.edu While a straight-chain butyl group is less bulky than a tert-butyl group, steric hindrance can still play a role in directing the outcome of substitution reactions.

Rationale for Comprehensive Academic Investigation of 4-Butyl-2'-fluorobenzophenone

The specific combination of a butyl group at the 4-position and a fluorine atom at the 2'-position in the benzophenone structure provides a clear rationale for its academic investigation. The compound, also referred to by the code KC-8973, has been studied for its potential pharmacological activities. nih.gov

A primary driver for the investigation of this compound is its demonstrated anti-inflammatory effects. nih.gov In studies on carrageenin-induced paw edema in rats, a standard model for assessing anti-inflammatory activity, KC-8973 showed potent effects. nih.gov Further detailed studies on adjuvant-induced arthritis in rats suggested that the compound possesses not only anti-inflammatory but also immunosuppressive activity. nih.gov These findings position this compound as a significant subject for research in medicinal chemistry, aiming to develop new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The structural features—the lipophilic butyl group potentially enhancing membrane permeability and the electronegative fluorine atom modifying electronic properties and metabolic stability—are key to its biological activity profile.

The synthesis of this specific derivative is also a subject of chemical research. A documented synthesis involves a Friedel-Crafts reaction between 2-fluorobenzoyl chloride and sec-butylbenzene (B1681704) in the presence of anhydrous aluminum chloride, yielding the target compound. prepchem.com The study of such synthesis routes and the characterization of the resulting product are fundamental aspects of its comprehensive investigation.

Research Data on this compound

The following tables summarize key data points related to the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C17H17FO uni.lu
Molecular Weight 256.31 g/mol
Appearance Pale yellow oily product prepchem.com
Boiling Point 152° to 160° C / 5 mmHg prepchem.com
InChIKey HBAUGXMMWXCUJD-UHFFFAOYSA-N uni.lu

Table 2: Synthesis of 4-sec-butyl-2'-fluorobenzophenone

ParameterDetailsSource
Reaction Type Friedel-Crafts Acylation prepchem.com
Reactant 1 2-fluorobenzoic acid chloride prepchem.com
Reactant 2 sec-butyl benzene prepchem.com
Catalyst Anhydrous aluminum chloride prepchem.com
Solvent Carbon bisulfide prepchem.com
Reaction Time 18 hours prepchem.com
Temperature Room temperature prepchem.com
Yield 76.4% prepchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17FO B1219382 4-Butyl-2'-fluorobenzophenone CAS No. 64357-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-butylphenyl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAUGXMMWXCUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214574
Record name 4-Butyl-2'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64357-33-1
Record name 4-Butyl-2'-fluorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064357331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butyl-2'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Butyl 2 Fluorobenzophenone

Classical Friedel-Crafts Acylation Approaches to Benzophenone (B1666685) Scaffolds

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones, including the benzophenone scaffold. vedantu.compearson.comlibretexts.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid. vedantu.comyoutube.comyoutube.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. vedantu.comyoutube.com

Stoichiometric Reagent-Based Syntheses

Traditionally, Friedel-Crafts acylations are carried out using a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). vedantu.comscribd.com The Lewis acid activates the acylating agent, typically an acyl chloride, to generate the acylium ion. vedantu.comyoutube.com In the context of synthesizing 4-Butyl-2'-fluorobenzophenone, this approach would involve the reaction of butylbenzene with 2-fluorobenzoyl chloride, or alternatively, the reaction of fluorobenzene with 4-butylbenzoyl chloride.

A specific example of this method involves the reaction of 2-fluorobenzoic acid chloride with sec-butyl benzene in the presence of anhydrous aluminum chloride. prepchem.com The reaction is typically carried out in a solvent like carbon disulfide at room temperature. prepchem.com After the reaction is complete, the intermediate complex is hydrolyzed to yield the final product, 4-sec-butyl-2'-fluorobenzophenone. prepchem.com

Table 1: Example of Stoichiometric Friedel-Crafts Acylation for a 4-Alkyl-2'-fluorobenzophenone Derivative prepchem.com

Reactant 1Reactant 2Lewis Acid (Stoichiometry)SolventYield
2-Fluorobenzoic acid chloridesec-Butyl benzeneAnhydrous Aluminum Chloride (1.5 eq)Carbon Disulfide76.4%

It is important to note that the Lewis acid catalyst forms a complex with the product ketone, necessitating a stoichiometric amount and a subsequent aqueous workup to liberate the product. libretexts.orgyoutube.com

Catalyst-Mediated Friedel-Crafts Reactions

To overcome the limitations of stoichiometric approaches, which include large amounts of waste and often harsh reaction conditions, catalyst-mediated Friedel-Crafts reactions have been developed. capes.gov.brresearchgate.netacs.org These methods utilize a catalytic amount of a Lewis or Brønsted acid. A variety of catalysts have been explored for this purpose, including metal chlorides like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂), as well as superacids. capes.gov.brresearchgate.netacs.org

The catalytic efficiency is dependent on several factors, including the nature of the catalyst, the reaction temperature, and the reactivity of the aromatic substrate. capes.gov.brresearchgate.net For instance, the acylation of activated aromatic substrates can proceed with only a catalytic amount of FeCl₃ at reflux temperature. capes.gov.br However, for less reactive or deactivated aromatics, stronger catalytic systems or higher temperatures may be required to achieve acceptable yields. capes.gov.brresearchgate.net The development of more environmentally friendly and reusable catalysts, such as supported reagents on clays, is an active area of research. acs.org While specific examples for the catalytic synthesis of this compound are not extensively detailed in the provided context, the general principles of catalytic Friedel-Crafts acylation are applicable.

Advanced Cross-Coupling Strategies for Diarylmethanone Construction

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds, providing alternative routes to diarylmethanones. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Coupling Protocols (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are versatile tools for the synthesis of biaryls and, by extension, diarylmethanones.

The Suzuki-Miyaura coupling involves the reaction of an arylboronic acid with an aryl halide or triflate, catalyzed by a palladium complex. nih.govacs.orgnih.govacs.org For the synthesis of this compound, this could involve the coupling of 4-butylphenylboronic acid with a 2-fluorobenzoyl derivative or 2-fluorophenylboronic acid with a 4-butylbenzoyl derivative. A carbonylative Suzuki-Miyaura reaction is a more direct approach where an aryl halide and an arylboronic acid are coupled in the presence of carbon monoxide to form the diaryl ketone. rsc.org

The Negishi coupling utilizes an organozinc reagent, which is coupled with an aryl halide in the presence of a palladium or nickel catalyst. wikipedia.orgacs.orgillinois.eduorganic-chemistry.orgnih.gov This method is known for its high functional group tolerance. wikipedia.orgnih.gov The synthesis of this compound via Negishi coupling could be envisioned by coupling a 4-butylphenylzinc halide with a 2-fluorobenzoyl halide or a 2-fluorophenylzinc halide with a 4-butylbenzoyl halide.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Strategies for Diaryl Ketone Synthesis

Coupling ReactionOrganometallic ReagentElectrophileCatalyst SystemKey Advantage
Suzuki-MiyauraArylboronic acidAryl halide/triflatePd(0) complexStability and commercial availability of boronic acids
NegishiOrganozinc halideAryl halide/triflatePd(0) or Ni(0) complexHigh reactivity and functional group tolerance

Iron-Mediated Synthetic Routes to Substituted Benzophenones

Iron-mediated and catalyzed reactions have emerged as more sustainable and cost-effective alternatives to palladium-based systems for the synthesis of benzophenones. acs.orgacs.orgnih.gov One approach involves the use of η⁶-arene-η⁵-cyclopentadienyl iron complexes. acs.orgacs.orgnih.gov For instance, a key building block like η⁶-2-chloro-carbomethoxybenzene-η⁵-cyclopentadienyl iron hexafluorophosphate can react with substituted phenols to form diaryl ether complexes. acs.orgacs.orgnih.gov Subsequent intramolecular Friedel-Crafts acylation, followed by further transformations, can lead to unsymmetrically substituted benzophenones. acs.orgacs.orgnih.gov

Additionally, iron(III)-catalyzed methods have been developed for the synthesis of substituted benzofurans, which involve intramolecular cyclization of electron-rich-aryl ketones, showcasing the utility of iron catalysts in related transformations. nih.gov These iron-mediated routes offer a pathway to sterically congested and functionally diverse benzophenone structures. acs.orgacs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorinated Benzophenones

Nucleophilic aromatic substitution (SNAr) provides a powerful method for the synthesis of fluorinated aromatic compounds, including fluorinated benzophenones. nih.govnih.govresearchgate.netcore.ac.ukbyjus.com This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups and contains a good leaving group, such as a fluorine atom. core.ac.ukbyjus.com

The synthesis of fluorinated benzophenones can be achieved through the iterative SNAr of polyfluorinated starting materials. nih.govnih.gov For example, hexafluorobenzophenone can undergo sequential nucleophilic aromatic substitution reactions at the more reactive 4 and 4' positions, followed by substitution at the less reactive 2 and 2' positions. nih.govnih.gov This strategy allows for the synthesis of both symmetrical and asymmetrical fluorinated benzophenones by using various nucleophiles like hydroxides, methoxides, and amines. nih.govnih.gov

A general mechanism for the SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, a fluoride (B91410) ion) to restore aromaticity. core.ac.uk The presence of electron-withdrawing groups ortho or para to the leaving group helps to stabilize the negative charge in the intermediate, thus facilitating the reaction. byjus.com

While a direct SNAr synthesis of this compound starting from a difluorobenzophenone and a butyl nucleophile is not explicitly described, the principles of SNAr are highly relevant for the synthesis of various fluorinated benzophenone precursors and analogues. For example, the reaction of a (4-fluorophenyl)(aryl)methanone with a dialkylamine in water has been shown to proceed via nucleophilic aromatic substitution of the fluorine atom. researchgate.net

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The application of green chemistry to the synthesis of this compound aims to reduce waste, eliminate the use of hazardous solvents and reagents, improve energy efficiency, and utilize renewable feedstocks. jddhs.comjddhs.com These principles guide the development of cleaner and more sustainable synthetic routes. The traditional synthesis of a similar compound, 4-sec-butyl-2'-fluorobenzophenone, involves reacting 2-fluorobenzoyl chloride with sec-butyl benzene using anhydrous aluminum chloride as a catalyst in carbon disulfide, followed by extraction with benzene. prepchem.com This process highlights several areas for green improvement, such as the use of toxic and volatile organic solvents and a stoichiometric, non-recyclable catalyst.

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. jddhs.comnih.gov Traditional solvents in Friedel-Crafts reactions, like carbon disulfide and halogenated hydrocarbons, pose significant environmental and health risks.

Solvent-Free Approaches: Mechanochemical methods, such as ball milling, offer a promising solvent-free alternative. rsc.org This technique uses mechanical force to initiate reactions, eliminating the need for bulk solvents, which can reduce waste and sometimes lead to the synthesis of compounds that are difficult to obtain from solution-based methods. rsc.org Another solvent-less approach involves conducting reactions under thermal conditions without any medium, which has been successfully applied to the synthesis of other benzophenone derivatives. rsc.org

Reduced-Solvent and Greener Solvent Approaches: Where a solvent is necessary, the focus shifts to using more environmentally benign alternatives. Supercritical fluids, such as supercritical CO2, are non-toxic, non-flammable, and can be easily removed and recycled post-reaction. nih.gov Ionic liquids are another class of alternative solvents with low volatility and high thermal stability. nih.gov For the synthesis of related compounds, acetonitrile (B52724) has been identified as a "greener" solvent that can provide a good balance between reaction conversion and selectivity compared to benzene or dichloromethane. scielo.brscielo.br

The classic Friedel-Crafts acylation for benzophenone synthesis relies on homogeneous Lewis acid catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). prepchem.comgoogle.com These catalysts are typically required in stoichiometric amounts, are difficult to separate from the reaction mixture, and generate large volumes of corrosive aqueous waste during workup.

The exploration of solid acid catalysts presents a sustainable alternative, as they are easily separable, recyclable, and often more selective. chemicalpapers.com

Examples of Heterogeneous Catalysts:

Zeolites: These microporous aluminosilicates can be shape-selective and are reusable. HY zeolite, for instance, has been shown to be effective in the acylation of substituted anisoles. chemicalpapers.com

Heteropolyacids: Cesium-modified heteropolyacids supported on materials like K-10 clay have demonstrated high activity and selectivity in acylation reactions. researchgate.net

Clay-Based Catalysts: Various clays, such as KSF and K10, can act as solid acid catalysts for Friedel-Crafts reactions. researchgate.net

The use of such recyclable catalysts not only simplifies product purification but also significantly reduces the environmental footprint of the synthesis by minimizing waste. jddhs.com For instance, a continuous synthesis method for benzophenone compounds has been developed using a microreactor, which can improve efficiency and reduce waste. patsnap.com

Optimization of Reaction Conditions and Strategies for Yield and Selectivity Enhancement

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and enhancing regioselectivity, particularly to favor the formation of the para-substituted isomer (this compound) over other isomers. Key parameters for optimization include temperature, reaction time, and the nature and concentration of reactants and catalysts. scielo.brscielo.brresearchgate.net

Key Optimization Strategies:

Catalyst Selection and Loading: The choice of catalyst significantly impacts activity and selectivity. While highly acidic catalysts may be very active, they can sometimes lead to lower selectivity. chemicalpapers.com Optimizing the amount of catalyst is also critical; for example, increasing the equivalents of a reagent can improve yield up to a certain point, after which it may offer no further benefit. researchgate.net

Solvent and Concentration: The reaction medium affects both the rate and outcome. Running reactions in a more diluted solution can sometimes lead to shorter reaction times without a significant loss of yield. researchgate.net

Temperature and Time: These parameters are interdependent. An optimal temperature must be found to ensure a reasonable reaction rate without promoting the formation of undesired byproducts. For some oxidative couplings, reducing the reaction time from 20 hours to 4 hours was achieved without impacting conversion or selectivity. scielo.br

Flow Chemistry: Continuous flow processing offers precise control over reaction parameters like time, temperature, and mixing. rsc.org This can be particularly useful for defying unwanted side reactions or isomerizations, thereby improving the stereoselectivity and yield of the desired product. rsc.org

The systematic optimization of these conditions is essential for developing an efficient and high-yielding synthesis of this compound.

Table 1: Hypothetical Optimization of Friedel-Crafts Acylation for this compound Synthesis This table illustrates a potential optimization study for the reaction between butylbenzene and 2-fluorobenzoyl chloride.

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)para:ortho Selectivity
1AlCl₃120CS₂25187595:5
2FeCl₃120(none)8068296:4
3HY-Zeolite50 (wt%)Acetonitrile80128898:2
4Cs-HPA/K-1020 (wt%)Acetonitrile801092>99:1
5HY-Zeolite50 (wt%)(none)10088597:3

Structural Characterization Methodologies for 4 Butyl 2 Fluorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 4-Butyl-2'-fluorobenzophenone molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each proton, and the number of neighboring protons. For this compound, the spectrum is predicted to show distinct signals for the protons of the butyl group and the two separate aromatic rings.

The n-butyl group would be characterized by four signals:

A triplet at the most upfield position (approximately 0.9 ppm) corresponding to the terminal methyl (CH₃) group, split by the adjacent methylene (B1212753) (CH₂) group.

A sextet or multiplet (around 1.3-1.4 ppm) for the second methylene group from the end, split by its five neighboring protons.

A quintet or multiplet (around 1.6-1.7 ppm) for the methylene group adjacent to the aromatic ring, split by its four neighboring protons.

A triplet (around 2.7 ppm) for the benzylic methylene group (the CH₂ attached directly to the phenyl ring), which is shifted downfield due to the ring's magnetic anisotropy.

The aromatic region of the spectrum (typically 7.0-8.0 ppm) would display more complex patterns due to the substitution on both rings. The para-substituted butyl-phenyl ring would likely show two doublets, characteristic of an A₂B₂ system. The ortho-substituted fluoro-phenyl ring would exhibit four distinct multiplets due to the influence of both the carbonyl group and the fluorine atom, which can cause coupling to nearby protons.

Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.70 - 7.80d2HAromatic H (ortho to C=O, on butyl-phenyl ring)
7.10 - 7.60m4HAromatic H (on fluoro-phenyl ring)
7.25 - 7.35d2HAromatic H (meta to C=O, on butyl-phenyl ring)
2.65 - 2.75t2HButyl -CH₂- (alpha to ring)
1.55 - 1.65m2HButyl -CH₂- (beta to ring)
1.30 - 1.40m2HButyl -CH₂- (gamma to ring)
0.90 - 0.95t3HButyl -CH₃

d = doublet, t = triplet, m = multiplet. Predictions are based on standard chemical shift values and data from analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. For this compound, a total of 15 distinct signals are expected, as two pairs of carbons on the para-substituted ring are chemically equivalent.

Key signals would include:

A signal for the carbonyl carbon (C=O) at the most downfield position, typically in the 190-200 ppm range. chemguide.co.uk

A series of signals in the aromatic region (115-150 ppm). The carbon atom bonded to fluorine (C-F) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, a key identifying feature. Its chemical shift will be significantly influenced by the high electronegativity of fluorine. chemguide.co.ukchemicalbook.com

Four signals for the butyl group carbons, with the benzylic carbon appearing around 35 ppm and the terminal methyl carbon at the most upfield position, around 14 ppm. chemicalbook.com

Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~195C=O (Ketone)
~160 (doublet)Aromatic C-F
115 - 145Aromatic C-H and Quaternary C
~35Butyl -CH₂- (alpha to ring)
~33Butyl -CH₂- (beta to ring)
~22Butyl -CH₂- (gamma to ring)
~14Butyl -CH₃

Predictions are based on standard chemical shift values and data from analogous compounds. chemguide.co.ukoregonstate.edu

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. icpms.cz Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to be relatively simple, showing one main signal. The chemical shift of this signal is indicative of the fluorine's electronic environment. For a fluorine atom on an aromatic ring (aryl fluoride), the shift typically appears in the range of -100 to -140 ppm relative to the standard CFCl₃. ucsb.edu The signal may appear as a multiplet due to coupling with the ortho- and meta-protons on the same ring. This provides direct evidence for the presence and electronic environment of the fluorine atom.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. chemicalbook.com It would be used to confirm the connectivity of the butyl chain by showing cross-peaks between adjacent methylene groups (H-C-C-H). It would also help trace the connectivity of protons within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). spectrabase.com This would allow for the unambiguous assignment of each protonated carbon by linking the known proton shifts to their corresponding carbon signals.

Vibrational Spectroscopic Techniques for Functional Group Analysis

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. ethz.chijcce.ac.ir The spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹).

Key expected absorption bands include:

C=O Stretch: A strong, sharp absorption band between 1650 and 1670 cm⁻¹. This is a highly characteristic peak for a diaryl ketone (benzophenone) and is one of the most prominent features in the spectrum.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals for the butyl group appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Aromatic Stretch: Several medium to sharp bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong band in the 1200-1250 cm⁻¹ region, indicative of the carbon-fluorine bond on the aromatic ring.

Predicted FT-IR Data for this compound

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000 - 3100StretchingAromatic C-H
2850 - 2960StretchingAliphatic C-H (Butyl)
1650 - 1670StretchingKetone C=O
1450 - 1600StretchingAromatic C=C
1200 - 1250StretchingAromatic C-F

Predictions are based on characteristic infrared absorption frequencies for known functional groups. acs.org

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" of its chemical structure. edinst.com This method relies on the inelastic scattering of monochromatic light, known as Raman scattering, which results in a shift in the energy of the scattered photons corresponding to the vibrational energy levels of the sample. edinst.comarxiv.org

For benzophenone (B1666685) and its derivatives, Raman spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the carbonyl (C=O) group and the substituted phenyl rings. For instance, in a study of benzophenone, the C=O stretching vibration was observed at 1659 cm⁻¹. nih.gov Density functional theory (DFT) calculations have shown excellent agreement with experimental Raman spectra for benzophenone and related compounds, aiding in the assignment of vibrational modes. nih.gov

Changes in the molecular structure, such as the addition of a butyl group and a fluorine atom in this compound, will induce shifts in the Raman bands. The C-C and C-O stretching modes, typically observed in the 700–1200 cm⁻¹ region, are sensitive to such substitutions. spectroscopyonline.com The specific vibrational modes for this compound can be predicted and interpreted by comparison with the spectra of related compounds and with the aid of computational models.

Table 1: Representative Raman Shifts for Related Benzophenone Structures

Vibrational Mode Benzophenone (cm⁻¹) Benzophenone Radical Anion (cm⁻¹)

Note: Specific experimental Raman data for this compound was not available in the searched sources. The data presented is for the parent compound, benzophenone, to illustrate the utility of the technique.

Mass Spectrometry (MS) Methodologies for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. cardiff.ac.uklibretexts.org

In Electron Ionization Mass Spectrometry (EI-MS), the sample is vaporized and bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M+•). libretexts.org This molecular ion, which indicates the molecular weight of the compound, can then undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The resulting mass spectrum plots the mass-to-charge ratio (m/z) of these ions against their relative abundance.

The fragmentation pattern is a unique characteristic of a molecule and provides valuable structural information. For ketones like this compound, characteristic fragmentation patterns involve cleavage at the bonds adjacent to the carbonyl group, leading to the formation of stable acylium ions. libretexts.org The analysis of the mass spectrum of 4-decanone, for example, shows peaks corresponding to various fragment ions that help in identifying its structure. spectroscopyonline.com For this compound, with a molecular weight of 256.34 g/mol , the molecular ion peak would be expected at an m/z of 256. ontosight.ainih.gov

Table 2: Predicted and Observed Fragments in EI-MS of Related Ketones

Compound Molecular Ion (m/z) Major Fragment Ions (m/z) and Corresponding Fragments
Pentan-3-one 86 57 ([CH₃CH₂CO]⁺), 29 ([CH₃CH₂]⁺) libretexts.org
4-Decanone 156 113, 99, 86, 71, 58, 43 spectroscopyonline.com
p-Butylphenol 150 Not specified nist.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large and thermally fragile molecules, although it is also widely applied to smaller organic molecules. libretexts.org In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, often as protonated molecules [M+H]⁺ or other adducts. libretexts.orgfrontiersin.org

ESI-MS is considered a "gentle" ionization method because it typically produces minimal fragmentation, resulting in a mass spectrum dominated by the molecular ion or its adducts. libretexts.org This allows for a very accurate determination of the molecular weight. For this compound, predicted ESI-MS data suggests the formation of adducts such as [M+H]⁺ at m/z 257.13362 and [M+Na]⁺ at m/z 279.11556. uni.lu This technique can be coupled with tandem mass spectrometry (MS/MS), where selected ions are fragmented to provide structural information. nih.gov

Table 3: Predicted ESI-MS Adducts for this compound

Adduct m/z (mass-to-charge ratio)
[M+H]⁺ 257.13362 uni.lu
[M+Na]⁺ 279.11556 uni.lu
[M-H]⁻ 255.11906 uni.lu
[M+NH₄]⁺ 274.16016 uni.lu
[M+K]⁺ 295.08950 uni.lu

Source: PubChemLite uni.lu

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Conformation and Crystal Structure Elucidation

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. walisongo.ac.id When a beam of X-rays strikes a crystal, the atoms scatter the X-rays in a predictable pattern based on their arrangement. By analyzing the angles and intensities of the diffracted X-rays, it is possible to determine the crystal lattice parameters (the dimensions of the unit cell) and the precise position of each atom within the unit cell. isric.org

For a compound like this compound, which is a crystalline solid at room temperature, single-crystal XRD analysis would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. ontosight.ai This technique is essential for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal. researchgate.net Powder XRD can be used to identify the crystalline form of a bulk sample. wayne.eduijcce.ac.ir While specific XRD data for this compound was not available in the search results, studies on similar molecules like 2-amino-4'-fluorobenzophenone (B132669) have utilized XRD to confirm their molecular structure and compare it with theoretical calculations. researchgate.net

Table 4: Illustrative Crystal System Data from a Related Compound (N‐(4‐methoxyphenyl)‐N′‐methyl thiourea)

Parameter Value
Crystal System Monoclinic researchgate.net

Note: This data is for a different compound and is provided for illustrative purposes to show the type of information obtained from an XRD study.

Reactivity Profiles and Mechanistic Investigations of 4 Butyl 2 Fluorobenzophenone

Photochemical Transformations and Photoreactivity Studies

Benzophenone (B1666685) and its derivatives are well-known for their photochemical reactivity, a property that is exploited in their use as photoinitiators for UV-curing processes in inks, coatings, and adhesives. ontosight.aisigmaaldrich.com The photoreactivity is governed by the efficient formation of an excited triplet state upon absorption of UV light. The substituents on the phenyl rings, such as the butyl group and the fluorine atom in 4-Butyl-2'-fluorobenzophenone, modulate the photophysical properties, including the absorption spectrum and the energy of the excited states, but the fundamental mechanisms remain consistent with the benzophenone class.

Photoinduced electron transfer (PET) is a fundamental process where an excited molecule acts as a redox system, either donating or accepting an electron. taylorandfrancis.com In the context of this compound, the benzophenone core, upon excitation, can act as an electron acceptor. The process involves the transfer of an electron from a suitable donor molecule to the excited benzophenone, resulting in the formation of a radical anion on the benzophenone moiety and a radical cation on the donor molecule. taylorandfrancis.com This PET process is a key step in the mechanism of Type II photoinitiators, where the electron donor is typically a co-initiator like a tertiary amine.

Studies on other substituted benzophenones have shown that the efficiency of these electron transfer processes can be influenced by the electronic nature of the substituents. researchgate.net Electron-rich benzophenones, for instance, can undergo efficient self-quenching through a reductive charge transfer mechanism, a process that deactivates the excited triplet state. researchgate.net While specific data for this compound is not detailed, the general principle suggests that the electron-donating butyl group and the electron-withdrawing fluorine atom would subtly influence the redox potential of the excited state and its interaction with electron donors.

The photoreduction of benzophenones is a characteristic reaction of their excited triplet state. This process typically involves the abstraction of a hydrogen atom from a suitable hydrogen donor, such as a solvent or a co-initiator, by the excited ketone. This results in the formation of a ketyl radical (a radical centered on the carbon of the former carbonyl group) and a radical derived from the hydrogen donor.

In systems containing an amine co-initiator, this hydrogen abstraction is a primary pathway for generating initiating radicals. The photoreduction of related compounds like 4-fluorobenzophenone (B154158) has been noted in the literature. datapdf.com This mechanism is competitive with the pure photoinduced electron transfer pathway and often occurs in concert with it, particularly with amine co-initiators that possess abstractable hydrogens alpha to the nitrogen atom.

This compound is utilized as a photoinitiator, functioning primarily through a Type II mechanism. ontosight.aisigmaaldrich.com This bimolecular process requires the presence of a co-initiator, typically a tertiary amine, which acts as both an electron and hydrogen donor. sigmaaldrich.com

The mechanism proceeds as follows:

Excitation: Upon absorption of UV radiation, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The excited singlet state rapidly and efficiently undergoes intersystem crossing (ISC) to form a more stable, longer-lived excited triplet state (T₁).

Interaction with Co-initiator: The excited triplet state interacts with the co-initiator (e.g., an amine). This interaction can proceed via two main pathways:

Electron Transfer: An electron is transferred from the amine to the excited benzophenone, forming a benzophenone radical anion and an amine radical cation.

Hydrogen Abstraction: The excited benzophenone abstracts a hydrogen atom from the amine (typically from the carbon alpha to the nitrogen), forming a ketyl radical and an aminoalkyl radical.

Proton Transfer & Radical Formation: Following the initial electron transfer, a proton is typically transferred from the amine radical cation to the benzophenone radical anion, also yielding a ketyl radical and an aminoalkyl radical.

Initiation: Both the ketyl radical and the aminoalkyl radical are capable of initiating the polymerization of monomers (e.g., acrylates) in the formulation, leading to the curing of the material.

Mechanistic Steps in Type II Photoinitiation by this compound
StepProcessDescriptionResulting Species
1UV AbsorptionThe benzophenone chromophore absorbs a photon.Excited Singlet State (S₁)
2Intersystem Crossing (ISC)The short-lived S₁ state converts to the long-lived triplet state (T₁).Excited Triplet State (T₁)
3H-Abstraction / Electron TransferThe T₁ state interacts with a co-initiator (e.g., amine).Ketyl Radical & Aminoalkyl Radical
4Polymerization InitiationThe generated free radicals attack monomer units.Growing Polymer Chains

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Aromatic Ring

The presence of a fluorine atom on one of the phenyl rings, activated by the electron-withdrawing carbonyl group, makes this compound a substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. masterorganicchemistry.compressbooks.pub The SNAr mechanism is a two-step addition-elimination process. pressbooks.pub It is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these groups can stabilize the negatively charged intermediate formed during the reaction. masterorganicchemistry.compressbooks.pub

In this compound, the benzoyl group acts as a powerful EWG. The fluorine atom is located at the 2'-position, which is ortho to this activating carbonyl group. This ortho positioning effectively stabilizes the intermediate carbanion (the Meisenheimer complex) through resonance, directing nucleophilic attack to the carbon bearing the fluorine atom. pressbooks.pub Therefore, the reaction is highly regioselective, with substitution occurring exclusively at the 2'-position.

The scope of this reaction is broad, allowing for the displacement of the fluoride (B91410) ion by a variety of nucleophiles. This provides a synthetic route to a diverse range of substituted benzophenone derivatives.

Examples of Nucleophiles in SNAr Reactions with this compound
Nucleophile ClassExample NucleophileResulting Functional GroupProduct Class
AlkoxidesSodium methoxide (B1231860) (NaOCH₃)Methoxy (-OCH₃)Aryl Ether
ThiolatesSodium thiophenoxide (NaSPh)Phenylthio (-SPh)Aryl Sulfide
AminesAniline (C₆H₅NH₂)Anilino (-NHC₆H₅)Diaryl-amine
PhenoxidesSodium phenoxide (NaOPh)Phenoxy (-OPh)Diaryl Ether

The rate and feasibility of the SNAr reaction are significantly influenced by the nature of the leaving group and the other substituents on the aromatic rings.

Relative Reactivity of Halogens as Leaving Groups in SNAr
Leaving GroupRelative RateReason for Reactivity
-FHighestHigh electronegativity facilitates nucleophilic attack (rate-determining step). masterorganicchemistry.com
-ClModerate electronegativity. masterorganicchemistry.com
-BrLower electronegativity. masterorganicchemistry.com
-ILowestLowest electronegativity among halogens. masterorganicchemistry.com

Influence of the Carbonyl Group: The carbonyl group is the key activating substituent. Its strong electron-withdrawing inductive and resonance effects are essential for the reaction to proceed. It delocalizes the negative charge of the Meisenheimer intermediate, lowering the activation energy of the first step. pressbooks.pub The ortho position of the fluorine allows for direct resonance stabilization of the negative charge onto the carbonyl oxygen.

Influence of the Butyl Group: The n-butyl group at the 4-position of the non-fluorinated ring is a weak electron-donating group. Its electronic effect is transmitted through the carbonyl bridge to the fluorinated ring. This has a very slight deactivating influence on the SNAr reaction, but this effect is minimal compared to the powerful activating effect of the ortho-carbonyl group on the fluorinated ring. rsc.orgrsc.org Its primary role is often to modify the physical properties of the molecule, such as solubility.

Electrophilic Aromatic Substitution (EAS) Reactions on the Butyl-Substituted Phenyl Ring

The butyl-substituted phenyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is governed by the directing effects of the substituents already present on the ring: the butyl group and the 2-fluorobenzoyl group.

The n-butyl group is an alkyl group, which is known to be an activating substituent and an ortho, para-director. This is due to its electron-donating inductive effect. Conversely, the 2-fluorobenzoyl group is a deactivating group due to the electron-withdrawing nature of the carbonyl moiety, directing incoming electrophiles to the meta position relative to itself. In the case of this compound, the positions ortho to the butyl group (positions 3 and 5) are also meta to the benzoyl group. Therefore, electrophilic substitution is predicted to occur predominantly at these positions.

Standard EAS reactions that could be performed on this ring include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. While specific literature examples for this compound are not prevalent, the expected regioselectivity can be inferred from the general principles of EAS on substituted aromatic compounds.

EAS Reaction Typical Reagents Expected Major Product(s)
NitrationHNO₃, H₂SO₄(4-Butyl-3-nitrophenyl)(2-fluorophenyl)methanone
BrominationBr₂, FeBr₃(3-Bromo-4-butylphenyl)(2-fluorophenyl)methanone
SulfonationSO₃, H₂SO₄2-((2-Fluorobenzoyl)phenyl)-5-butylbenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃(4-Butyl-3-acylphenyl)(2-fluorophenyl)methanone

This table represents predicted outcomes based on established principles of electrophilic aromatic substitution.

Detailed research on related compounds, such as the sulfonation of other p-alkylphenols, supports the directing influence of the alkyl group. acs.org Similarly, studies on the Friedel-Crafts acylation of various aromatic compounds provide a basis for predicting the introduction of an acyl group onto the butyl-substituted ring. sigmaaldrich.comalfa-chemistry.comgoogle.compressbooks.pub

Reductive Transformations of the Carbonyl Moiety (e.g., Alcohol Formation, Pinacol (B44631) Coupling)

The carbonyl group of this compound is a key site for reductive transformations, leading to the formation of the corresponding secondary alcohol or, through a bimolecular reduction, a 1,2-diol (pinacol).

Alcohol Formation:

The reduction of the ketone to a secondary alcohol, (4-butylphenyl)(2-fluorophenyl)methanol, can be readily achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF. These hydride reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. solubilityofthings.com The synthesis of a structurally similar compound, (4-tert-butylphenyl)(2-fluorophenyl)methanol, has been documented, supporting the feasibility of this reduction. nih.gov

Reduction Reaction Reagent Solvent Product
Carbonyl ReductionSodium Borohydride (NaBH₄)Ethanol, Methanol(4-Butylphenyl)(2-fluorophenyl)methanol
Carbonyl ReductionLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl ether(4-Butylphenyl)(2-fluorophenyl)methanol

Pinacol Coupling:

The reductive coupling of two molecules of this compound results in the formation of a vicinal diol, a product of pinacol coupling. This reaction typically proceeds via a one-electron reduction of the carbonyl group to form a ketyl radical anion. wikipedia.org Dimerization of two of these radical intermediates leads to the pinacol product. organic-chemistry.org This transformation can be initiated by various methods, including photochemical means or the use of reducing metals.

Photochemical pinacol coupling is a well-established reaction for benzophenones. wikipedia.org Irradiation with UV light can promote the benzophenone to an excited state, which can then undergo reduction and coupling. The photoreduction of other substituted benzophenones, such as 4-chloro-4'-t-butyl-benzophenone, to the corresponding pinacol has been demonstrated. oregonstate.edu Additionally, various metal-based systems, such as those employing magnesium, samarium(II) iodide, or catalyzed systems with reagents like GaN nanowires under irradiation, are known to promote pinacol coupling of aromatic ketones. wikipedia.orgrsc.org While specific conditions for this compound are not detailed in the literature, its structural similarity to other reactive benzophenones suggests it would undergo this transformation under appropriate conditions. tandfonline.comchemrxiv.org

Pinacol Coupling Method Typical Conditions/Reagents Product
PhotochemicalUV irradiation, hydrogen donor solvent (e.g., isopropanol)1,2-Bis(4-butylphenyl)-1,2-bis(2-fluorophenyl)ethane-1,2-diol
Metal-mediatedMg, TiCl₄, or SmI₂1,2-Bis(4-butylphenyl)-1,2-bis(2-fluorophenyl)ethane-1,2-diol

Derivatization Strategies and Functional Group Interconversions Involving this compound

As a versatile chemical intermediate, this compound can be transformed into a variety of derivatives through functional group interconversions. ontosight.ai These strategies can target the carbonyl group, the aromatic rings, or substituents thereon, paving the way for the synthesis of more complex molecules, including potential pharmaceutical agents.

One common strategy involves the initial reduction of the carbonyl group to the corresponding alcohol, (4-butylphenyl)(2-fluorophenyl)methanol, as previously discussed. This alcohol can then serve as a precursor for further modifications. For instance, it can be converted into the corresponding alkyl halide, which can then undergo nucleophilic substitution reactions. A multi-step synthesis starting from a similar diarylmethanol has been used to produce diarylethylamine derivatives, highlighting a pathway from the benzophenone to more complex amine structures. nih.gov

The fluorine atom on the 2'-position offers a site for nucleophilic aromatic substitution (SNAr), although this typically requires strong activation by electron-withdrawing groups and is less common than EAS. However, derivatization of the fluoro-substituted ring is a known strategy in the synthesis of certain classes of compounds.

Furthermore, the entire benzophenone scaffold can serve as a building block. For example, related 2-aminobenzophenones are key starting materials in the synthesis of benzodiazepines like Midazolam. google.com This suggests that if an amino group were introduced onto one of the phenyl rings of this compound, it could potentially be used in similar cyclization reactions to form heterocyclic structures.

The following table outlines some potential derivatization pathways based on established chemical transformations.

Starting Moiety Reaction Type Reagents Intermediate/Product
CarbonylGrignard ReactionR-MgBr, then H₃O⁺Tertiary Alcohol
Carbonyl (after reduction to alcohol)Nucleophilic SubstitutionSOCl₂, then NaCNNitrile Derivative
Carbonyl (after reduction to alcohol)Williamson Ether SynthesisNaH, then R-XEther Derivative
Fluoro-substituted RingNucleophilic Aromatic SubstitutionPyrrolidine, heat4'-(Pyrrolidin-1-yl) derivative lboro.ac.uk

This table illustrates potential derivatization strategies based on known chemical reactions for similar functional groups and scaffolds.

Computational and Theoretical Chemistry Studies on 4 Butyl 2 Fluorobenzophenone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and energy states. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering unique advantages in studying the electronic nature of 4-Butyl-2'-fluorobenzophenone.

Researchers typically employ hybrid functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform geometry optimization. nih.govnih.gov This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation, which represents its most stable state. nih.gov The stability of the optimized geometry is confirmed when all calculated vibrational frequencies are positive, indicating a true energy minimum.

The key structural parameters for this compound that can be determined include the dihedral angle between the 4-butylphenyl and 2-fluorophenyl rings, the C=O bond length of the ketone group, and the rotational conformations of the n-butyl chain. These parameters are crucial as they influence the molecule's steric and electronic properties. For instance, the twist between the two aromatic rings affects the degree of π-conjugation across the benzophenone (B1666685) core. DFT calculations can quantify the total electronic energy, providing a measure of the molecule's intrinsic stability. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) This table is illustrative, based on typical results for similar aromatic ketones.

ParameterPredicted ValueSignificance
C=O Bond Length~1.24 ÅIndicates the strength and reactivity of the carbonyl group.
C-C-C-C Dihedral (Butyl Chain)~180° (anti)Represents the lowest energy, extended conformation of the alkyl substituent.
Phenyl-C(O)-Phenyl Dihedral Angle~50-60°Defines the twist between the two aromatic rings, impacting electronic communication.
C-F Bond Length~1.36 ÅReflects the influence of the electronegative fluorine atom on the phenyl ring.

Ab initio methods, such as Hartree-Fock (HF), are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. These methods are valuable for analyzing the electronic configuration and molecular orbitals of this compound. A critical aspect of this analysis is the study of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govajchem-a.com

The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap implies the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-butylphenyl ring, while the LUMO would likely be distributed across the electron-accepting carbonyl group and the fluorinated phenyl ring. This distribution governs the intramolecular charge transfer (ICT) characteristics of the molecule. nih.govnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table is illustrative and shows representative values for theoretical analysis.

ParameterPredicted Value (eV)Interpretation
HOMO Energy-6.5 eVEnergy level of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy-1.8 eVEnergy level of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates high kinetic stability and relatively low chemical reactivity.

Conformal Analysis and Molecular Mechanics Modeling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotational freedom in its butyl chain and between its phenyl rings, this analysis is crucial for understanding its physical and biological properties.

Molecular Mechanics (MM) modeling is a computationally efficient method used for conformational analysis. nih.gov It employs force fields, such as MMFF94, which treat molecules as a collection of atoms held together by springs, to calculate the potential energy of different conformers. rsc.orgresearchgate.net By systematically rotating the key dihedral angles—specifically the C-C-C-C angles in the butyl chain and the C-C(O)-C angle between the rings—a potential energy surface can be generated. researchgate.net

This surface reveals the low-energy, stable conformers as minima and the energy barriers to rotation as maxima. cwu.edu For this compound, the analysis would likely identify several stable conformers corresponding to different orientations of the butyl group and varying degrees of twist between the aromatic rings. The global minimum energy conformer represents the most populated and thermodynamically favored structure.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which can be used to validate experimental findings or interpret complex spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.govresearchgate.net By performing GIAO calculations on the DFT-optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these calculated shifts with experimental data helps confirm the molecular structure and assign specific peaks to individual protons and carbon atoms. rsc.orgniscpr.res.in

IR Spectroscopy: Theoretical infrared (IR) spectra can be computed from the harmonic vibrational frequencies calculated using DFT. nih.govnih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the C=O stretch of the ketone, C-H stretches of the aromatic rings and butyl chain, and the C-F stretch. Because theoretical frequencies are often systematically higher than experimental ones, they are typically multiplied by a scaling factor (e.g., ~0.967) for better agreement. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). nih.govnih.gov This calculation provides the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. The transition with the highest oscillator strength corresponds to the maximum absorption wavelength (λmax). For this compound, TD-DFT can predict the λmax values for the n→π* and π→π* transitions characteristic of benzophenones. nih.gov

Table 3: Comparison of Predicted and Expected Spectroscopic Data for this compound This table is illustrative, showing the type of data generated from computational predictions.

SpectrumParameterPredicted ValueExpected Experimental Range
¹³C NMR Carbonyl Carbon (C=O)~196 ppm195-200 ppm
¹H NMR Aromatic Protons7.2 - 7.8 ppm7.0 - 8.0 ppm
IR C=O Stretching Frequency~1655 cm⁻¹ (scaled)1650-1670 cm⁻¹
UV-Vis π→π* Transition (λmax)~255 nm250-265 nm
UV-Vis n→π* Transition (λmax)~330 nm325-340 nm

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is an invaluable tool for elucidating chemical reaction mechanisms. By modeling the reaction pathway, chemists can identify the transition state (TS)—the highest energy point along the reaction coordinate—and calculate the activation energy (the barrier that must be overcome for the reaction to proceed). dtu.dk

Methods like the Nudged Elastic Band (NEB) or string methods are used to find the minimum energy path between reactants and products. dtu.dk Once an approximate path is found, more refined algorithms can locate the precise geometry and energy of the transition state. researchgate.netarxiv.org For this compound, one could model reactions such as the nucleophilic addition to the carbonyl carbon. The calculations would reveal the structural changes the molecule undergoes as the reaction progresses and provide the activation energy, which determines the reaction rate. This analysis can explain why certain reactions are favored over others and predict the products of a chemical transformation. nih.gov

Structure-Reactivity Correlation Theoretical Frameworks

The ultimate goal of many computational studies is to establish a clear correlation between a molecule's structure and its chemical reactivity. By integrating the data from various calculations, a comprehensive picture of reactivity can be formed.

Several theoretical frameworks are used for this purpose:

Frontier Molecular Orbital (FMO) Theory: As discussed earlier, the energies and spatial distributions of the HOMO and LUMO orbitals predict where a molecule will act as a nucleophile or an electrophile. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon.

Global Reactivity Descriptors: Quantities derived from HOMO and LUMO energies, such as chemical hardness, softness, chemical potential, and electrophilicity index, provide quantitative measures of a molecule's stability and reactivity. nih.govnih.gov For example, a "soft" molecule with a small HOMO-LUMO gap is generally more reactive than a "hard" molecule.

Potential Applications of 4 Butyl 2 Fluorobenzophenone in Advanced Materials and Organic Synthesis

Role as a Chemical Intermediate in the Synthesis of Complex Organic Compounds

4-Butyl-2'-fluorobenzophenone serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. ontosight.ai Its structure allows for a range of chemical transformations, making it a valuable building block for creating more intricate compounds. The presence of the fluorine atom and the butyl group can influence the reactivity and properties of the final products. ontosight.aiukzn.ac.za

The benzophenone (B1666685) core is a common motif in many biologically active compounds and functional materials. By using this compound as a starting material, chemists can introduce fluorine and a butyl group into target molecules, which can enhance properties such as metabolic stability, binding affinity, and solubility. For instance, fluorinated benzophenones are precursors in the synthesis of certain pharmaceuticals and agrochemicals. ontosight.ailookchem.com The synthesis of various substituted benzophenones often involves reactions like Friedel-Crafts acylation. ukzn.ac.za

Application in Photoinitiator Systems for UV-Curing Technologies (e.g., Coatings, Inks, Adhesives)

One of the significant industrial applications of this compound is its use as a photoinitiator in UV-curing technologies. ontosight.ai Photoinitiators are compounds that, upon absorption of ultraviolet (UV) light, generate reactive species such as free radicals or cations. jnfuturechemical.com These reactive species then initiate a rapid polymerization process, converting a liquid formulation into a solid, cross-linked network. This technology is widely used for coatings, inks, and adhesives due to its speed, energy efficiency, and low environmental impact. jnfuturechemical.comresearchgate.netsilverfernchemical.com

Benzophenone and its derivatives are well-known photoinitiators. jnfuturechemical.com They typically function as hydrogen-abstraction (Type II) photoinitiators. Upon UV irradiation, the benzophenone molecule is excited to a triplet state, which can then abstract a hydrogen atom from a synergist molecule (often an amine) to generate the initiating free radicals. The specific substitution pattern of this compound can influence its absorption characteristics and efficiency as a photoinitiator. researchgate.net The choice of photoinitiator is critical for achieving the desired cure speed and final properties of the cured material, such as hardness, adhesion, and chemical resistance. songwon.com

Precursor for Polyaryletherketones (PAEKs) and Other High-Performance Polymers

This compound and similar fluorinated benzophenones are valuable precursors in the synthesis of high-performance polymers, particularly Polyaryletherketones (PAEKs). rsc.orgchemchart.com PAEKs are a family of semi-crystalline thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance.

The synthesis of PAEKs often involves a nucleophilic aromatic substitution reaction. In this process, a bisphenol is reacted with a dihalobenzophenone, typically a difluorobenzophenone, in the presence of a base. The fluorine atoms on the benzophenone monomer are activated towards nucleophilic attack, leading to the formation of the ether linkages that characterize the polymer backbone. While 4,4'-difluorobenzophenone (B49673) is a common monomer for PEEK (a type of PAEK), the use of substituted benzophenones like this compound could potentially lead to the development of new PAEKs with modified properties. chemchart.com The butyl group could enhance solubility and processability, while the fluorine atom's position can affect reactivity and polymer architecture.

Building Block for Advanced Organic Electronic Materials (e.g., OLEDs)

The unique electronic properties of fluorinated and substituted benzophenones make them attractive building blocks for advanced organic electronic materials, including those used in Organic Light Emitting Diodes (OLEDs). preprints.org OLED technology relies on organic compounds that can efficiently emit light when an electric current is passed through them. mdpi.com

The benzophenone core itself has been explored for its role in developing materials for OLEDs, particularly as a fragment for synthesizing host materials for phosphorescent emitters and as an acceptor block for thermally activated delayed fluorescent (TADF) emitters. preprints.org The introduction of a butyl group and a fluorine atom in this compound can fine-tune the electronic properties of the molecule, such as the HOMO and LUMO energy levels. These modifications can influence the charge transport and emissive characteristics of the resulting materials, potentially leading to improved efficiency and stability in OLED devices. ktu.edu The synthesis of new organic semiconductors is a key driver for the advancement of organic electronics. researchgate.net

Integration into Functional Organic Frameworks and Supramolecular Assemblies

Functional organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials with a wide range of potential applications, including gas storage, catalysis, and sensing. The properties of these frameworks are determined by the organic building blocks (ligands or linkers) used in their construction.

While specific research on the integration of this compound into such frameworks is not widely documented, its structure suggests potential suitability as a building block. The carbonyl group and the aromatic rings provide potential coordination sites for metal ions in MOFs or reactive sites for forming covalent bonds in COFs. The butyl group could influence the pore environment and hydrophobicity of the resulting framework, while the fluorine atom could introduce specific interactions. The development of new organic building blocks is crucial for the design of novel functional frameworks with tailored properties. Similarly, in supramolecular chemistry, the specific recognition motifs and self-assembly behavior of molecules are key. The functional groups on this compound could be exploited to direct the formation of complex, self-assembled structures. elaba.lt

Analytical Methodologies for the Detection and Quantification of 4 Butyl 2 Fluorobenzophenone

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental in separating 4-butyl-2'-fluorobenzophenone from impurities and other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques.

HPLC is a versatile technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and sensitivity.

For benzophenone (B1666685) derivatives, reversed-phase HPLC is frequently employed, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. nih.gov A common approach involves a gradient elution, where the mobile phase composition is changed over the course of the analysis to effectively separate compounds with a range of polarities. nih.gov For instance, a mobile phase starting with a higher proportion of an aqueous component (like 0.1% hexanesulfonic acid) and gradually increasing the organic solvent (like acetonitrile) can be effective. nih.gov

Key parameters in HPLC method development include:

Column: The choice of column, such as a C8 or C18, is critical for achieving the desired separation. nih.gov

Mobile Phase: A mixture of solvents, often acetonitrile (B52724) and water with additives like trifluoroacetic acid, is optimized for resolution. nih.govresearchgate.net

Flow Rate: Adjusting the flow rate, for example to 1.0 mL/min, can impact the efficiency and speed of the separation. nih.gov

Detection: UV detection is commonly used, with the wavelength set to a value where the analyte exhibits strong absorbance, such as 220 nm for benzophenone-related structures, to ensure high sensitivity. nih.gov

Temperature: Column temperature can influence retention times and peak shapes, with a temperature like 35°C sometimes being optimal. nih.gov

The validation of an HPLC method involves assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure reliable and reproducible results. nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Benzophenone Analysis

Parameter Condition
Column YMC-C8 (100 x 4.6 mm, 3 µm) nih.gov
Mobile Phase Gradient of 0.1% hexanesulfonic acid and acetonitrile nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 220 nm nih.gov
Column Temp. 35 °C nih.gov

| Injection Vol. | 20 µL nih.gov |

GC-MS is a highly sensitive and specific technique used for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. aidic.it For benzophenone and its derivatives, GC-MS can be used to determine purity, identify byproducts, and quantify trace levels in various samples. thermofisher.comoregonstate.edu

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. aidic.it As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its definitive identification. aidic.itoregonstate.edu

The selection of an appropriate GC column is crucial for the separation of benzophenones. Columns like the Thermo Scientific™ TraceGOLD™ TG-17MS have shown suitability for these analyses. thermofisher.com Sample preparation is also a critical step, and techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been successfully applied for the extraction of benzophenones from complex matrices, offering high recoveries and good reproducibility. thermofisher.com

Table 2: Predicted Collision Cross Section Data for this compound Adducts

Adduct m/z (mass to charge ratio) Predicted CCS (Ų)
[M+H]+ 257.13362 158.4
[M+Na]+ 279.11556 165.6
[M-H]- 255.11906 163.6
[M+NH4]+ 274.16016 175.3
[M+K]+ 295.08950 161.0
[M+H-H2O]+ 239.12360 149.9
[M+HCOO]- 301.12454 180.1

Data sourced from PubChemLite. uni.lu

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Visible Spectroscopy)

UV-Visible spectrophotometry is a widely used, cost-effective, and straightforward technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. ijprajournal.com Benzophenones, containing chromophoric groups like the carbonyl and phenyl rings, exhibit characteristic UV absorbance, making this method suitable for their quantification. ontosight.airesearchgate.net

The principle behind quantitative analysis by UV-Vis spectroscopy is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijprajournal.comrepligen.com To determine the concentration of this compound in a sample, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. scribd.com The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. researchgate.netscribd.com

The UV spectrum of a compound, a plot of absorbance versus wavelength, can also provide qualitative information about its structure and purity. researchgate.net The position of the absorption maxima (λmax) can be indicative of the electronic structure of the molecule. researchgate.net

Electrochemical Detection Methods

While chromatographic and spectrophotometric methods are more commonly reported for the analysis of benzophenone derivatives, electrochemical methods offer potential alternatives. These techniques measure the current or potential changes resulting from the oxidation or reduction of an analyte at an electrode surface. The carbonyl group in this compound is electrochemically active and can be reduced, which could form the basis for its detection and quantification using techniques like polarography or voltammetry. Research into specific electrochemical detection methods for this compound is not widely documented in readily available literature.

Derivatization Techniques for Enhanced Detection in Analytical Chemistry

Derivatization is a chemical modification process used to convert an analyte into a new compound with properties that are more suitable for a particular analytical technique. This can be done to improve volatility for GC analysis, enhance UV absorbance or fluorescence for HPLC detection, or increase ionization efficiency for mass spectrometry. researchgate.net

For benzophenone-related compounds, derivatization can be employed to improve detection sensitivity. For instance, the introduction of a fluorescent tag through a chemical reaction could allow for highly sensitive detection using a fluorescence detector in HPLC. While specific derivatization procedures for this compound are not extensively detailed, general principles of derivatizing ketones can be applied. For example, reaction with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored and more easily detectable hydrazone derivative is a classic approach for carbonyl compounds.

Future Research Directions and Emerging Paradigms for 4 Butyl 2 Fluorobenzophenone

Development of Novel Asymmetric Synthetic Routes

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. While methods for the synthesis of benzophenones are established, the development of novel asymmetric routes to produce specific enantiomers of 4-Butyl-2'-fluorobenzophenone and its derivatives presents a compelling area for future research.

Current research in asymmetric synthesis often employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, the use of ruthenium-BINAP catalysts has proven effective in the asymmetric hydrogenation of various ketones, a strategy that could be adapted for the stereoselective reduction of the carbonyl group in this compound. internationaljournalssrg.org The development of such methods would provide access to enantiomerically pure forms of the compound, which could exhibit unique properties in chiral liquid crystals or as intermediates in the synthesis of complex, biologically active molecules.

Future research could focus on:

Catalytic Enantioselective Addition: Exploring the use of chiral Lewis acids or organocatalysts to promote the enantioselective addition of butyl or other alkyl groups to a 2-fluorobenzaldehyde (B47322) derivative.

Kinetic Resolution: Developing enzymatic or chemical methods for the kinetic resolution of a racemic mixture of this compound, allowing for the separation of the two enantiomers.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the this compound scaffold in a stereodefined manner.

The successful development of these asymmetric synthetic routes would not only provide valuable tools for chemists but also unlock the potential for new applications of this compound in fields where chirality is a critical factor.

Exploration of Unexpected Reactivity Patterns and Unconventional Mechanistic Pathways

A deeper understanding of the reactivity of this compound can unveil novel synthetic transformations and applications. The interplay between the electron-withdrawing fluorine atom and the electron-donating butyl group, mediated by the carbonyl bridge, creates a unique electronic environment that could lead to unexpected reactivity.

Recent studies on related benzophenone (B1666685) derivatives have revealed fascinating photochemical behaviors, including efficient triplet state self-quenching and the formation of long-lived radicals upon UV irradiation. researchgate.net The triplet lifetimes of substituted benzophenones in crystalline form can vary by up to nine orders of magnitude, a phenomenon that is highly dependent on the electronic nature of the substituents. researchgate.net Investigating the photochemistry of this compound could lead to the development of new photoinitiators or materials for optical data storage.

Future research in this area could explore:

Photochemical Transformations: Studying the photoreduction of this compound to form the corresponding benzopinacol (B1666686) or its reaction with various substrates under UV irradiation. oregonstate.edu

Metal-Catalyzed Reactions: Investigating the copper-catalyzed hydroxylation of the aromatic rings, a transformation that has been shown to proceed through interesting mechanistic pathways involving Cu-oxyl-hydroxo species. acs.org Density functional theory (DFT) calculations could provide insights into the regioselectivity of such reactions. acs.org

Fluorine-Directed Reactivity: Exploring how the ortho-fluorine substituent influences the reactivity of the carbonyl group and the adjacent aromatic ring in various chemical transformations.

Uncovering unconventional reactivity patterns will not only expand the synthetic utility of this compound but also contribute to a more fundamental understanding of the structure-reactivity relationships in substituted benzophenones.

Integration into Smart Materials and Responsive Systems

"Smart" materials, which can respond to external stimuli such as light, heat, or chemical changes, are at the forefront of materials science. The unique electronic and photochemical properties of benzophenone derivatives make them attractive building blocks for the creation of such responsive systems. researchgate.net

The incorporation of this compound into polymer backbones or as a pendant group could impart photoresponsive properties to the resulting material. For example, the reversible formation of radicals upon UV exposure could be harnessed to create self-healing polymers or materials with tunable mechanical properties. researchgate.net Furthermore, its use in the synthesis of liquid crystals has been suggested, opening up possibilities for applications in display technologies. ontosight.ai

Emerging research directions include:

Photo-responsive Polymers: Synthesizing polymers containing this compound units and investigating their response to UV light, including changes in fluorescence, color, or mechanical strength.

Stimuli-Responsive Gels: Developing gels that incorporate this compound, where the gel-sol transition can be triggered by light or other external stimuli.

Sensors: Exploring the potential of this compound derivatives as fluorescent probes for the detection of specific analytes, where binding events would lead to a change in the emission properties.

The integration of this compound into smart materials holds the promise of developing novel technologies with a wide range of applications, from advanced coatings and adhesives to biomedical devices.

Advanced In Silico Screening for New Material Applications and Property Prediction

Computational chemistry and in silico screening have become indispensable tools in modern materials discovery. By using theoretical models, researchers can predict the properties of molecules and materials before they are synthesized, saving significant time and resources.

For this compound, computational methods can be employed to predict a wide range of properties relevant to materials science. scispace.com For instance, density functional theory (DFT) calculations can be used to determine its electronic structure, vibrational spectra, and nonlinear optical (NLO) properties. scispace.com Such calculations have been performed on similar fluorinated benzophenone derivatives, revealing their potential for NLO applications. scispace.com

Future in silico studies could focus on:

Property Prediction: Calculating key properties such as the molecule's predicted collision cross section, which provides information about its shape and size. uni.lu

Virtual Screening: Using molecular docking and other computational techniques to screen virtual libraries of this compound derivatives for potential applications, such as their ability to bind to specific biological targets or their suitability as components in organic electronic devices.

Mechanistic Insights: Employing computational methods to elucidate the mechanisms of reactions involving this compound, such as its photochemical transformations or its role in multicomponent reactions. acs.org

Advanced in silico screening will accelerate the discovery of new applications for this compound and its derivatives, guiding experimental efforts towards the most promising candidates.

Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency and Atom Economy

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and sustainability. nih.govbeilstein-journals.org These reactions are increasingly being used in drug discovery and materials science to rapidly generate libraries of diverse molecules. mdpi.comrug.nl

Developing MCRs that incorporate this compound or its precursors would provide a powerful strategy for the efficient synthesis of novel and complex molecular architectures. For example, the carbonyl group of this compound could participate in reactions such as the Ugi or Passerini reaction, leading to the formation of highly functionalized products.

Future research in this area could involve:

Novel MCR Development: Designing and optimizing new multicomponent reactions where this compound acts as a key building block.

Library Synthesis: Utilizing MCRs to synthesize diverse libraries of this compound derivatives for high-throughput screening in various applications, including medicinal chemistry and materials science. rug.nl

Green Chemistry: Focusing on the development of MCRs that utilize environmentally benign solvents and catalysts, further enhancing the sustainability of the synthetic process. nih.gov

The application of multicomponent reaction strategies will undoubtedly lead to the discovery of new derivatives of this compound with unique properties and functions, further expanding its potential in various scientific disciplines.

Q & A

Basic: What synthetic methodologies are validated for 4-Butyl-2'-fluorobenzophenone in academic settings?

Answer:
The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the fluorophenyl and butyl groups. For fluorinated benzophenones, halogen-directed coupling under palladium catalysis is often employed. Key parameters include temperature control (80–120°C), anhydrous conditions, and catalysts like Pd(PPh₃)₄. Purity is ensured via silica gel chromatography, with yields averaging 60–75% .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound derivatives?

Answer:
Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). To resolve these:

  • Standardization: Replicate studies using OECD Test Guideline-compliant protocols (e.g., GLP conditions for cytotoxicity) .
  • Meta-analysis: Compare data across studies while controlling for variables like pH, temperature, and metabolite interference.
  • Mechanistic validation: Use knockout models or isotopic labeling to confirm target interactions .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) confirms regiochemistry and purity.
  • HPLC-MS quantifies impurities (<0.5% by area).
  • X-ray crystallography resolves stereochemical ambiguities (if crystalline).
  • Thermogravimetric analysis (TGA) assesses thermal stability (decomposition onset >200°C) .

Advanced: What computational strategies predict the reactivity of this compound in catalytic systems?

Answer:

  • Density Functional Theory (DFT): Models electron density distribution to identify nucleophilic/electrophilic sites (e.g., fluorine’s inductive effects).
  • Molecular docking: Predicts binding affinities with biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina.
  • Solvent effect simulations: COSMO-RS models optimize reaction media for selectivity .

Basic: How to design stability studies for this compound under regulatory guidelines?

Answer:
Follow OECD Test Guidelines 423 (acute toxicity) and 471 (mutagenicity):

  • Storage conditions: Test degradation at 25°C/60% RH and 40°C/75% RH over 6–12 months.
  • Light sensitivity: Use ICH Q1B photostability protocols (exposure to 1.2 million lux-hours).
  • Analytical endpoints: Monitor hydrolytic cleavage (HPLC) and fluorophore quenching (fluorescence spectroscopy) .

Advanced: How to enhance regioselectivity in fluorobenzophenone functionalization?

Answer:

  • Catalyst tuning: Use electron-deficient ligands (e.g., XPhos) to direct coupling to the fluorophenyl ring.
  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) favor para-substitution via steric control.
  • Protecting groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .

Basic: What are the key safety protocols for handling this compound in lab settings?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods for synthesis and purification steps.
  • Spill management: Absorb with inert materials (vermiculite) and dispose as hazardous waste.
  • Emergency procedures: Flush eyes/skin with water for 15 minutes; seek medical evaluation .

Advanced: How does fluorination impact the electronic properties of this compound?

Answer:
Fluorine’s electronegativity:

  • Reduces electron density on the benzophenone core (confirmed via Hammett σₚ values).
  • Enhances oxidative stability: Electrochemical studies show a +0.3 V shift in oxidation potential vs. non-fluorinated analogs.
  • Alters π-π stacking: XRD data reveal shorter intermolecular distances (3.4 Å vs. 3.7 Å in non-fluorinated analogs) .

Basic: What are the solubility profiles of this compound in common solvents?

Answer:

  • High solubility: Dichloromethane, THF, DMF (>50 mg/mL).
  • Low solubility: Water (<0.1 mg/mL), hexane.
  • Temperature dependence: Solubility in ethanol increases from 15 mg/mL at 20°C to 45 mg/mL at 60°C .

Advanced: How to validate this compound’s role as a photoinitiator in polymer chemistry?

Answer:

  • UV-Vis spectroscopy: Confirm absorption maxima at 280–320 nm (π→π* transitions).
  • Radical trapping: Use ESR to detect benzoyl radicals under UV irradiation.
  • Polymerization kinetics: Monitor conversion rates via FTIR (C=C bond depletion at 1630 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.